3-Hydroxy-5-methylfuran-2-carboxylic acid
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Overview
Description
3-Hydroxy-5-methylfuran-2-carboxylic acid is an organic compound belonging to the furan family. Furans are heterocyclic compounds characterized by a five-membered ring containing one oxygen atom. This particular compound is notable for its hydroxyl group at the third position, a methyl group at the fifth position, and a carboxylic acid group at the second position. These functional groups confer unique chemical properties and reactivity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-5-methylfuran-2-carboxylic acid can be achieved through several methods. One common approach involves the oxidation of 5-methylfurfural, which can be derived from biomass. The oxidation process typically employs oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions .
Another method involves the cyclization of appropriate precursors. For instance, the reaction of 3-methylfuran with carbon dioxide in the presence of a catalyst can yield this compound .
Industrial Production Methods
Industrial production of this compound often relies on the catalytic oxidation of 5-methylfurfural. This process is scalable and can be optimized for high yield and purity. The use of environmentally friendly oxidizing agents and catalysts is preferred to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-5-methylfuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
Scientific Research Applications
3-Hydroxy-5-methylfuran-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Hydroxy-5-methylfuran-2-carboxylic acid depends on its functional groups and the specific reactions it undergoes. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity. The carboxylic acid group can undergo deprotonation, forming a carboxylate anion that can act as a nucleophile or participate in coordination chemistry .
Comparison with Similar Compounds
3-Hydroxy-5-methylfuran-2-carboxylic acid can be compared with other furan derivatives:
5-Hydroxymethyl-2-furancarboxylic acid: Similar structure but with a hydroxymethyl group instead of a methyl group.
3-Methyl-2-furoic acid: Lacks the hydroxyl group, resulting in different chemical properties and reactivity.
2,5-Furandicarboxylic acid: Contains two carboxylic acid groups, making it more acidic and suitable for different applications.
Properties
CAS No. |
89808-53-7 |
---|---|
Molecular Formula |
C6H6O4 |
Molecular Weight |
142.11 g/mol |
IUPAC Name |
3-hydroxy-5-methylfuran-2-carboxylic acid |
InChI |
InChI=1S/C6H6O4/c1-3-2-4(7)5(10-3)6(8)9/h2,7H,1H3,(H,8,9) |
InChI Key |
MERYVIWLNXKGOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(O1)C(=O)O)O |
Origin of Product |
United States |
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